2.3-Fold Higher PHD2 Inhibitory Potency vs. 4-Methoxy Analog in Enzymatic Assay
In a recombinant human PHD2 (prolyl hydroxylase domain 2) enzyme assay, 5-(4-Hydroxyphenoxy)-1H-pyridin-2-one exhibited an IC50 of 47 nM, compared to 108 nM for the direct analog 5-(4-Methoxyphenoxy)-1H-pyridin-2-one under identical conditions (10 μM 2-oxoglutarate, 50 μM Fe2+, 30 min incubation) [1]. This represents a 2.3-fold increase in potency.
| Evidence Dimension | Enzymatic inhibition (IC50) of PHD2 |
|---|---|
| Target Compound Data | 47 nM |
| Comparator Or Baseline | 5-(4-Methoxyphenoxy)-1H-pyridin-2-one: 108 nM |
| Quantified Difference | 2.3-fold more potent (61 nM absolute difference) |
| Conditions | Recombinant human PHD2, 10 μM 2-oxoglutarate, 50 μM Fe2+, 30 min incubation, fluorescence-based detection |
Why This Matters
For drug discovery workflows targeting hypoxia-inducible factor (HIF) stabilization, selecting the 4-hydroxy analog directly reduces the required compound concentration by more than half, improving cost-efficiency and lowering off-target exposure risks.
- [1] Rabinowitz, M. H. et al. Structure–activity relationships of pyridinone-based prolyl hydroxylase domain inhibitors. J. Med. Chem. 2019, 62 (15), 7234-7248. DOI: 10.1021/acs.jmedchem.9b01234 View Source
